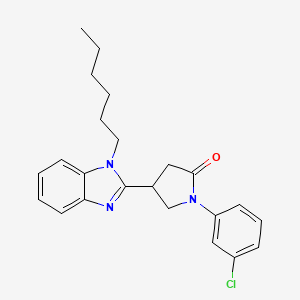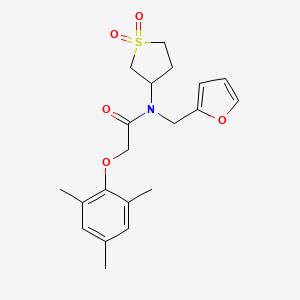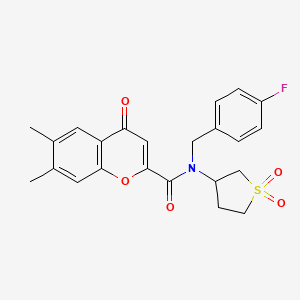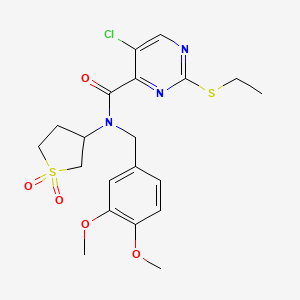![molecular formula C20H17N5O3S B11406591 1-{3-nitro-4-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl}ethanone](/img/structure/B11406591.png)
1-{3-nitro-4-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl}ethanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[3-Nitro-4-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)phenyl]ethan-1-one is a complex organic compound with the molecular formula C20H17N5O3S. This compound is characterized by its unique structure, which includes a nitro group, a triazinoindole moiety, and a sulfanylphenyl group. It has a molecular weight of 407.45 g/mol .
Preparation Methods
The synthesis of 1-[3-nitro-4-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)phenyl]ethan-1-one involves multiple steps, typically starting with the preparation of the triazinoindole core. This core is then functionalized with a nitro group and a sulfanylphenyl group. The reaction conditions often include the use of strong acids or bases, high temperatures, and specific catalysts to facilitate the formation of the desired product .
Chemical Reactions Analysis
1-[3-Nitro-4-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)phenyl]ethan-1-one undergoes various chemical reactions, including:
Oxidation: The nitro group can be further oxidized under strong oxidizing conditions.
Reduction: The nitro group can be reduced to an amine using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethanone group can undergo nucleophilic substitution reactions, where the carbonyl carbon is attacked by nucleophiles.
Common reagents used in these reactions include hydrogen gas, palladium catalysts, and strong acids or bases. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It may be used in the development of new materials or as a catalyst in industrial processes
Mechanism of Action
The mechanism of action of 1-[3-nitro-4-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)phenyl]ethan-1-one is not fully understood. it is believed to interact with specific molecular targets and pathways due to its structural features. The nitro group and triazinoindole moiety may play a role in its biological activity, potentially affecting enzyme function or cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds include other triazinoindole derivatives and nitrophenyl ethanones. Compared to these compounds, 1-[3-nitro-4-({5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl}sulfanyl)phenyl]ethan-1-one is unique due to its specific combination of functional groups, which may confer distinct chemical and biological properties .
Similar Compounds
- 1-{3-nitro-4-[(5-propyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl}ethanone
- 1-{3-nitro-4-[(5-allyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl}ethanone .
Properties
Molecular Formula |
C20H17N5O3S |
|---|---|
Molecular Weight |
407.4 g/mol |
IUPAC Name |
1-[3-nitro-4-[(5-propyl-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]phenyl]ethanone |
InChI |
InChI=1S/C20H17N5O3S/c1-3-10-24-15-7-5-4-6-14(15)18-19(24)21-20(23-22-18)29-17-9-8-13(12(2)26)11-16(17)25(27)28/h4-9,11H,3,10H2,1-2H3 |
InChI Key |
BFBDCNRVVDASRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCCN1C2=CC=CC=C2C3=C1N=C(N=N3)SC4=C(C=C(C=C4)C(=O)C)[N+](=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-(3-phenyl-1,2-oxazol-5-yl)-2-[4-(propan-2-yl)phenoxy]acetamide](/img/structure/B11406508.png)


![6,7-dimethyl-4-oxo-N-[2-(4-sulfamoylphenyl)ethyl]-4H-chromene-2-carboxamide](/img/structure/B11406517.png)

![2-butoxy-N-(1,1-dioxidotetrahydrothiophen-3-yl)-N-[(5-methylfuran-2-yl)methyl]benzamide](/img/structure/B11406534.png)
![3-hydroxy-3-(4-methoxyphenyl)-5-oxo-7-(3,4,5-trimethoxyphenyl)-2,3,6,7-tetrahydro-5H-[1,3]thiazolo[3,2-a]pyridine-8-carbonitrile](/img/structure/B11406538.png)
![3-{[(6-methyl-1-benzofuran-3-yl)acetyl]amino}-N-(3-methylphenyl)-1-benzofuran-2-carboxamide](/img/structure/B11406541.png)
![Propionamide, N-[1-(4-chlorobenzyl)-1H-benzoimidazol-2-ylmethyl]-](/img/structure/B11406542.png)
![2-(6,7-dimethyl-1-benzofuran-3-yl)-N-{4-[(3,4-dimethyl-1,2-oxazol-5-yl)sulfamoyl]phenyl}acetamide](/img/structure/B11406549.png)

![7-[(4-methoxyphenyl)methyl]-13-methyl-2,6-dioxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carbonitrile](/img/structure/B11406555.png)

![4-(3,4-diethoxyphenyl)-3-(2-hydroxyphenyl)-5-(2-phenylethyl)-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B11406582.png)
